molecular formula C9H10O3 B1329677 3',4'-Dihydroxypropiophenone CAS No. 7451-98-1

3',4'-Dihydroxypropiophenone

Cat. No.: B1329677
CAS No.: 7451-98-1
M. Wt: 166.17 g/mol
InChI Key: HNWIHBDMOYWCGX-UHFFFAOYSA-N
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Description

3’,4’-Dihydroxypropiophenone is an organic compound with the molecular formula C9H10O3. It is characterized by the presence of two hydroxyl groups attached to the benzene ring and a propiophenone moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

platyphylla vat. latifolia .

Biochemical Pathways

It is known that 3’,4’-dihydroxypropiophenone exhibits anti-aging activity , suggesting that it may influence pathways related to cellular aging.

Result of Action

It is known that 3’,4’-dihydroxypropiophenone exhibits anti-aging activity , suggesting that it may have beneficial effects on cellular health and longevity.

Biochemical Analysis

Biochemical Properties

It is known to be a natural product derived from plant sources

Cellular Effects

It is known to exhibit anti-aging activity , suggesting that it may influence cell function and cellular processes.

Molecular Mechanism

It is known to exert its effects at the molecular level

Temporal Effects in Laboratory Settings

It is known to be stable under standard storage conditions .

Metabolic Pathways

It is known to be involved in metabolomics, vitamins, and natural products

Transport and Distribution

It is known to be a solid compound under standard conditions , suggesting that it may interact with transporters or binding proteins.

Subcellular Localization

It is known to be a solid compound under standard conditions , suggesting that it may be directed to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,4’-Dihydroxypropiophenone can be synthesized through several methods. One common approach involves the hydroxylation of propiophenone. This process typically uses methanol and a base catalyst such as sodium hydroxide or potassium hydroxide to methylate propiophenone, resulting in hydroxymethylpropiophenone. This intermediate is then oxidized, often using silver chloride as an oxidizing agent, to yield 3’,4’-Dihydroxypropiophenone .

Industrial Production Methods

In industrial settings, the production of 3’,4’-Dihydroxypropiophenone may involve large-scale hydroxylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydroxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include silver chloride and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers and esters

Scientific Research Applications

3’,4’-Dihydroxypropiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential antioxidant properties and its role in various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of high-performance resins and optical materials

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydroxybenzaldehyde
  • 3,4-Dihydroxyacetophenone
  • 4-Hydroxy-3-methoxybenzaldehyde

Uniqueness

3’,4’-Dihydroxypropiophenone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a different balance of hydroxyl and carbonyl functionalities, leading to unique applications in various fields .

Biological Activity

3',4'-Dihydroxypropiophenone (CAS No. 7451-98-1) is an organic compound characterized by its molecular formula C₉H₁₀O₃. This compound is notable for its two hydroxyl groups attached to a benzene ring and a propiophenone moiety, which contribute to its diverse biological activities. It is primarily derived from plant sources, particularly from the leaves of B. platyphylla var. latifolia, and has been studied for its potential therapeutic applications.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders. A study highlighted its efficacy in reducing oxidative damage in cellular models, suggesting its potential as a protective agent in oxidative stress-related conditions .

Anti-Inflammatory Effects

In addition to its antioxidant properties, this compound has been shown to possess anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are often elevated during inflammatory responses. This makes it a candidate for further research in treating inflammatory diseases .

Anti-Aging Activity

This compound has also been associated with anti-aging effects. Its ability to scavenge free radicals contributes to skin health and longevity, making it a subject of interest in cosmetic formulations aimed at reducing signs of aging .

The mechanisms through which this compound exerts its biological effects include:

  • Scavenging of Reactive Oxygen Species (ROS) : The hydroxyl groups in the compound facilitate the neutralization of ROS.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation pathways, thus reducing the overall inflammatory response.
  • Regulation of Gene Expression : The compound may influence the expression of genes related to oxidative stress and inflammation .

In Vivo Studies

In animal models, this compound demonstrated protective effects against liver damage induced by toxins, showcasing its potential as a hepatoprotective agent. The findings indicated reduced levels of liver enzymes and improved histopathological outcomes compared to control groups .

In Vitro Studies

Cell culture studies have confirmed that this compound reduces oxidative stress markers in fibroblast cells, promoting cell viability under oxidative conditions. The results suggest that it enhances cellular resilience against oxidative damage, further supporting its role as an antioxidant.

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAnti-Inflammatory ActivityUnique Features
This compoundHighModerateDistinct structural arrangement
3,4-DihydroxyacetophenoneModerateLowLess effective antioxidant
4-Hydroxy-3-methoxybenzaldehydeLowHighStrong anti-inflammatory properties

This table illustrates the comparative biological activity of this compound against similar phenolic compounds, highlighting its unique efficacy profile.

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWIHBDMOYWCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225510
Record name Propiophenone, 3',4'-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7451-98-1
Record name 3′,4′-Dihydroxypropiophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7451-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxypropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007451981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7451-98-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63842
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propiophenone, 3',4'-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDROXYPROPIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE96OIR5U0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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